Melting Point Differentiates N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide from Dapsone and Monoacetyl Dapsone for Identity Verification
The melting point of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (225-228°C) lies between that of dapsone (175-177°C) and monoacetyl dapsone (238-240°C), providing a simple, quantitative identity check that prevents misidentification during procurement or formulation [1][2].
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 225-228°C |
| Comparator Or Baseline | Dapsone: 175-177°C; Monoacetyl dapsone: 238-240°C |
| Quantified Difference | Target mp is +48 to +53°C above dapsone and -10 to -15°C below monoacetyl dapsone |
| Conditions | Standard capillary melting point determination as reported by commercial suppliers |
Why This Matters
A melting point that is distinguishable by >10°C from its nearest structural analog enables unambiguous identity confirmation using minimal instrumentation, reducing the risk of procurement errors in multi-compound synthesis or analytical laboratories.
- [1] Chemsrc. 4-Nitro-4'-acetylaminodiphenyl Sulfone (1775-37-7). Available at: https://m.chemsrc.com/en/cas/1775-37-7 View Source
- [2] DrugBank. Dapsone. Available at: https://go.drugbank.com/drugs/DB00250 View Source
